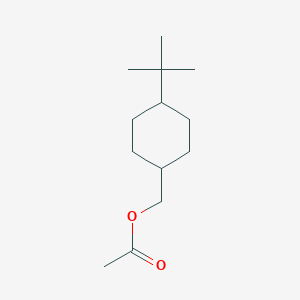

(4-tert-butylcyclohexyl)methyl acetate

Beschreibung

Historical Trajectories in the Study of Cyclohexyl Acetate (B1210297) Derivatives

The study of cyclohexyl derivatives has been a cornerstone of organic chemistry, particularly in the realm of conformational analysis. The foundational work on the chair conformation of cyclohexane (B81311) by chemists like H. Sachse and E. Mohr, later expanded upon by D. H. R. Barton, provided the essential framework for understanding the stereochemistry of substituted cyclohexanes. msu.edu This understanding is crucial for predicting the physical and chemical properties of these compounds. The exploration of cyclohexyl esters, a broad class of organic compounds, has been driven by their diverse applications, including their use as plasticizers, solvents, and, notably, as fragrance components. nist.gov The development of synthetic methods to control the stereochemistry of these derivatives has been a significant area of research, enabling the targeted synthesis of specific isomers with desired properties.

Significance of (4-tert-butylcyclohexyl)methyl acetate within Organic Chemistry Research

The primary significance of this compound in the field of organic chemistry is rooted in its application within the fragrance industry. ontosight.aiontosight.ai As a synthetic fragrance ingredient, it contributes to the olfactory profile of a wide array of personal care and household products. ontosight.ai Its chemical stability and compatibility with various formulations make it a versatile component in complex fragrance blends. ontosight.ai The research focus on this compound is often centered on its synthesis and the characterization of its distinct aroma profiles, which differ between its stereoisomers. Regulatory bodies such as the International Fragrance Association (IFRA) and the European Chemicals Agency (ECHA) have evaluated its safety for use in consumer goods, leading to established guidelines for its handling and application. ontosight.ai

Chirality and Isomerism in this compound Research (cis- and trans-isomers)

Like other disubstituted cyclohexanes, this compound exists as geometric isomers, specifically cis and trans isomers. pressbooks.pub This isomerism arises from the relative orientation of the tert-butyl group and the methyl acetate group on the cyclohexane ring. pressbooks.pub In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. mvpsvktcollege.ac.in

The stereochemistry of these isomers has a profound impact on their physical and olfactory properties. The cis isomer of this compound is described as a colorless liquid with a characteristic sweet, woody, and slightly minty odor. ontosight.ai The bulky tert-butyl group preferentially occupies an equatorial position to minimize steric strain, a phenomenon known as the "t-butyl anchor," which in turn influences the conformation of the entire ring and the position of the other substituent. pressbooks.pub The preference for the equatorial position is significant, with the energy difference being substantial enough to lock the conformation. pressbooks.pub

While detailed research findings on the distinct properties of the trans isomer of this compound are less commonly documented in readily available literature, it is established that cis and trans isomers of substituted cyclohexanes can have markedly different properties. mdpi.com The synthesis of a specific isomer often requires stereoselective methods to control the orientation of the substituents.

Interactive Data Table: Properties of cis-(4-tert-butylcyclohexyl)methyl acetate

| Property | Value |

| Chemical Formula | C₁₄H₂₄O₂ |

| Appearance | Colorless liquid |

| Odor Profile | Sweet, woody, slightly minty |

| Boiling Point | Approximately 270°C |

| Density | Approximately 0.96 g/cm³ |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

19461-35-9 |

|---|---|

Molekularformel |

C13H24O2 |

Molekulargewicht |

212.33 g/mol |

IUPAC-Name |

(4-tert-butylcyclohexyl)methyl acetate |

InChI |

InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3 |

InChI-Schlüssel |

WKUHCAGBLASMGF-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1CCC(CC1)C(C)(C)C |

Kanonische SMILES |

CC(=O)OCC1CCC(CC1)C(C)(C)C |

Andere CAS-Nummern |

19461-35-9 85204-31-5 19461-34-8 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4 Tert Butylcyclohexyl Methyl Acetate

Stereoselective Synthesis of (4-tert-butylcyclohexyl)methyl acetate (B1210297) Isomers

Achieving a high diastereomeric excess of the desired isomer is a primary goal in the synthesis of (4-tert-butylcyclohexyl)methyl acetate. This is typically accomplished by first producing the precursor alcohol, 4-tert-butylcyclohexanol (B146172), with a specific cis/trans ratio, which is then carried over during the subsequent acetylation step. google.com Methodologies such as enzymatic biocatalysis and catalytic hydrogenation are pivotal in controlling this critical stereochemical outcome.

Enzymatic Biocatalysis for Diastereoselective Production

Biocatalysis has emerged as a powerful tool for stereoselective synthesis, offering high selectivity under mild reaction conditions. nih.govresearchgate.net In the context of producing this compound, enzymes, particularly lipases, are employed for the diastereoselective acetylation of 4-tert-butylcyclohexanol.

Research has demonstrated the efficacy of Candida antarctica lipase (B570770) A (CALA) in the acetylation of cis-4-tert-butylcyclohexanol. mdpi.com When using vinyl acetate as the acyl donor and methyl tert-butyl ether (MTBE) as the solvent, CALA can achieve complete conversion of the cis-alcohol to its corresponding acetate, cis-(4-tert-butylcyclohexyl)methyl acetate, with a diastereomeric excess (de) greater than 99%. mdpi.com This high degree of selectivity underscores the potential of enzymatic methods for producing highly pure single isomers.

A screening of various lipases has shown that while several are capable of catalyzing the reaction, CALA is a particularly effective performer. mdpi.com The process can be integrated into a continuous-flow system, combining the enzymatic reduction of the precursor ketone with the subsequent lipase-mediated acetylation, providing a streamlined and efficient route to the target high-purity cis-acetate. mdpi.com

| Lipase Source | Conversion of cis-4-tert-butylcyclohexanol (%) |

|---|---|

| Candida antarctica lipase A (CALA) | >99 |

| Candida antarctica lipase B (CALB) | 98 |

| Candida rugosa lipase (CRL) | 35 |

| Porcine pancreas lipase (PPL) | 10 |

| Pseudomonas cepacia lipase (PCL) | 98 |

Table 1: Screening of various lipases for the acetylation of cis-4-tert-butylcyclohexanol. Conditions: 18-hour reaction time in MTBE with vinyl acetate. Data sourced from mdpi.com.

Catalytic Hydrogenation for cis/trans Ratio Control

The most common industrial route to 4-tert-butylcyclohexanol, the direct precursor to the acetate, is the catalytic hydrogenation of 4-tert-butylphenol (B1678320) or 4-tert-butylcyclohexanone (B146137). chemicalbook.comnih.gov The choice of catalyst and reaction conditions during this step is crucial for controlling the final cis/trans isomer ratio.

Hydrogenation of 4-tert-butylphenol using a rhodium-on-carbon catalyst is known to favor the formation of the cis-isomer. chemicalbook.com The selectivity towards the cis-alcohol can be further enhanced by the presence of an acid. For instance, hydrogenating 4-tert-butylphenol in the presence of a rhodium catalyst and hydrogen chloride or sulfuric acid can yield 4-tert-butylcyclohexanol with a cis-isomer content as high as 89.9%. googleapis.com The reaction temperature is also a key parameter, with a range of 40 to 80°C being optimal for maximizing both the reaction rate and cis-isomer selectivity. google.comgoogleapis.com

Conversely, using a Raney nickel catalyst for the hydrogenation of 4-tert-butylphenol tends to produce a higher percentage of the thermodynamically more stable trans-isomer. chemicalbook.com Palladium catalysts are generally less active than rhodium for this transformation. researchgate.net For the hydrogenation of the intermediate ketone, 4-tert-butylcyclohexanone, ruthenium-based catalysts have shown high selectivity for the cis-alcohol. google.com

| Starting Material | Catalyst System | Solvent | Key Conditions | Resulting Isomer Ratio (cis:trans) | Reference |

|---|---|---|---|---|---|

| 4-tert-butylphenol | Rhodium on Carbon (Rh/C) + HCl | Isopropanol (B130326) | 70°C, 2 MPa H₂ | 89.9:10.1 | googleapis.com |

| 4-tert-butylphenol | Rhodium on Carbon (Rh/C) | Supercritical CO₂ | 40°C, 2 MPa H₂ | High cis ratio (de=58%) | mdpi.com |

| 4-tert-butylcyclohexanone | Iridium tetrachloride + Trimethyl phosphite | 2-propanol | Reflux | ~96:4 | orgsyn.org |

| 4-tert-butylcyclohexanone | Ruthenium aminophosphine (B1255530) complex + Base | Isopropanol | 50°C, 10 atm H₂ | >95:5 | google.com |

| 4-tert-butylphenol | Raney Nickel | - | - | High trans ratio | chemicalbook.com |

Table 2: Comparison of catalytic hydrogenation systems for controlling the cis/trans ratio of 4-tert-butylcyclohexanol. Data sourced from mdpi.comchemicalbook.comgoogleapis.comgoogle.comorgsyn.org.

Novel Ligand Design in Asymmetric Synthesis

The field of asymmetric synthesis continuously evolves with the design of novel chiral ligands that can induce high stereoselectivity in metal-catalyzed reactions. mdpi.com For the synthesis of cis-4-tert-butylcyclohexanol, ruthenium aminophosphine complexes have been identified as highly effective catalysts. google.com

Specifically, complexes such as RuCl₂(aminophosphine)₂ and RuCl₂(diphosphine)(aminophosphine), when used in the presence of a base, demonstrate excellent performance in the stereoselective hydrogenation of 4-tert-butylcyclohexanone. google.com These catalyst systems can achieve high yields and a cis:trans selectivity of at least 95:5. The design of these aminophosphine ligands is crucial; their steric and electronic properties guide the approach of the substrate to the metal center, thereby dictating the stereochemical outcome of the hydrogenation. This approach provides a reliable method for producing the precursor alcohol with a high predominance of the cis-isomer, which is essential for synthesizing the more valuable cis-(4-tert-butylcyclohexyl)methyl acetate. google.com

Exploration of Esterification Pathways for this compound

The final step in the synthesis is the esterification of 4-tert-butylcyclohexanol. The efficiency and kinetics of this reaction are highly dependent on the choice of catalytic system, the acylating agent, and the specific reaction conditions employed.

Kinetics of Esterification with Diverse Catalytic Systems

The esterification of 4-tert-butylcyclohexanol with acetic acid is a reversible reaction that is typically catalyzed by an acid. researchgate.net Both homogeneous and heterogeneous catalysts can be used. Mineral acids like sulfuric acid are effective and inexpensive homogeneous catalysts. google.comgoogleapis.comrdd.edu.iq However, from an environmental and process standpoint, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) are often preferred as they are reusable and simplify product purification. researchgate.netresearchgate.net

Kinetic studies of the esterification using Amberlyst-15 have been conducted. The reaction follows an Eley-Rideal mechanism, where one reactant adsorbs onto the catalyst surface and reacts with the other reactant from the bulk phase. researchgate.net Water was identified as being more strongly adsorbed on the catalyst than the other components. For this system, the activation energy for the esterification was determined to be 55.4 kJ/mol, with a standard enthalpy of -218.08 J·mol⁻¹. researchgate.net The rate of reaction is influenced by temperature, catalyst loading, and the molar ratio of the reactants. ijert.org

Investigation of Acylating Agents and Reaction Conditions

Several acylating agents can be used for the acetylation of 4-tert-butylcyclohexanol. The most common agents are acetic anhydride (B1165640), acetic acid, and acetyl chloride. google.comgoogleapis.com

Acetic Anhydride: This is a highly reactive agent, often preferred for achieving high conversion of the alcohol. google.com The reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid, or bases like pyridine. google.com

Acetic Acid: While less expensive, using acetic acid results in an equilibrium-limited reaction where water is produced as a byproduct. To drive the reaction to completion, the water must be removed, for example, by azeotropic distillation. google.comgoogleapis.comrdd.edu.iq

Acetyl Chloride: This is another highly reactive agent, but it produces hydrogen chloride (HCl) as a byproduct, which must be neutralized or removed, often by adding a base to the reaction system. google.com

Vinyl Acetate: This acyl donor is particularly useful in enzyme-catalyzed reactions, as it avoids the formation of water, which can inhibit enzyme activity. The byproduct, acetaldehyde, is volatile and easily removed. mdpi.com

The reaction temperature for acetylation typically ranges from room temperature (25°C) to 150°C. google.comgoogleapis.com The molar ratio of the acylating agent to the alcohol is usually between 1:1 and 1.5:1 to ensure complete conversion of the alcohol. google.comgoogleapis.com

| Acylating Agent | Typical Catalyst | Key Byproduct | Typical Temperature Range | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Sulfuric acid, Pyridine | Acetic acid | 25°C - 130°C | google.com |

| Acetic Acid | Sulfuric acid | Water | Reflux (with water removal) | google.comgoogleapis.com |

| Acetyl Chloride | Pyridine (as HCl scavenger) | Hydrogen Chloride (HCl) | 25°C - 130°C | google.com |

| Vinyl Acetate | Lipase (e.g., CALA) | Acetaldehyde | ~30°C | mdpi.com |

Table 3: Comparison of Acylating Agents and Reaction Conditions for the Synthesis of this compound. Data sourced from mdpi.comgoogle.comgoogleapis.com.

Continuous-Flow Synthesis Techniques for this compound Production

The production of this compound, a key fragrance ingredient, has seen significant advancements through the adoption of continuous-flow synthesis techniques. mdpi.com These methodologies offer enhanced control over reaction parameters, improved safety, and greater efficiency compared to traditional batch processes. A notable development in this area is the establishment of a multi-step enzymatic process for the stereoselective synthesis of the cis-isomer, which is recognized for its more potent odor profile. mdpi.com

This biocatalytic continuous-flow process involves two main stages. The first is the stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol. This is achieved using an alcohol dehydrogenase (ADH). The second stage is the enzymatic acetylation of the resulting alcohol to produce cis-(4-tert-butylcyclohexyl)methyl acetate, utilizing a lipase. mdpi.com

In a specific implementation of this continuous-flow synthesis, the reduction of 4-tert-butylcyclohexanone is carried out in a stirred membrane reactor. mdpi.com The reaction mixture, containing the ketone, a cofactor such as NADH, and isopropanol in a buffer solution, is continuously fed into the reactor containing the ADH. researchgate.net The resulting alcohol is then extracted and fed into a packed-bed reactor containing an immobilized lipase, such as Candida antarctica lipase A (CALA), for the acetylation step. mdpi.com Vinyl acetate is commonly used as the acyl donor in this stage. mdpi.comresearchgate.net This integrated flow system allows for the continuous production of the desired cis-acetate with high diastereomeric purity. mdpi.comresearchgate.net

The table below summarizes the key parameters and outcomes of a representative continuous-flow enzymatic synthesis of cis-(4-tert-butylcyclohexyl)methyl acetate.

| Step | Biocatalyst | Reactor Type | Substrate | Acyl Donor | Residence Time | Product | Diastereomeric Excess (de) | Isolated Yield |

| Reduction | ADH200 | Stirred Membrane Reactor | 4-tert-butylcyclohexanone | - | 1 h | cis-4-tert-butylcyclohexanol | - | - |

| Acetylation | Candida antarctica lipase A (CALA) | Packed-Bed Reactor | cis-4-tert-butylcyclohexanol | Vinyl acetate | 11 min | cis-(4-tert-butylcyclohexyl)methyl acetate | >99% | 89% |

This table presents data from a multi-step continuous-flow enzymatic synthesis. researchgate.net

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes for this compound is driven by the principles of green chemistry, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. A key area of focus has been the replacement of traditional catalysts and solvents with more sustainable alternatives.

One significant advancement is the use of biocatalysts, as detailed in the continuous-flow synthesis section, which operate under mild conditions and exhibit high selectivity, thereby reducing the formation of byproducts. mdpi.com The enzymatic approach, employing alcohol dehydrogenases and lipases, circumvents the need for harsh reagents and heavy metal catalysts often used in conventional chemical synthesis. mdpi.com

In the context of the acetylation step, research has explored solvent-free conditions to minimize the environmental impact of organic solvents. One such method involves the use of copper(II) sulfate (B86663) as an efficient and reusable catalyst for the acetylation of alcohols with acetic anhydride. scielo.br This approach offers mild reaction conditions and high yields of the corresponding acetates. scielo.br While not specifically detailed for 4-tert-butylcyclohexanol in the provided research, this methodology represents a promising green alternative to traditional acetylation procedures that often rely on strong acids like sulfuric acid as catalysts. scielo.brgoogleapis.com

The table below outlines a comparison of reaction conditions for a solvent-free acetylation method with a more traditional approach.

| Feature | Solvent-Free Acetylation | Traditional Acetylation |

| Catalyst | Copper(II) sulfate (0.02 mmol) | Sulfuric acid (0.01 to 5 mole %) |

| Solvent | None | Optional (e.g., for azeotropic water removal) |

| Acylating Agent | Acetic anhydride | Acetic anhydride or acetic acid |

| Temperature | Room temperature | Room temperature to 150°C |

| Key Advantage | Avoids organic solvents, mild conditions | Established industrial process |

This table compares a green chemistry approach with a conventional method for the acetylation of alcohols. scielo.brgoogleapis.com

Furthermore, the initial step in the synthesis, the hydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol, has also been a target for green chemistry innovations. While traditional methods may use catalysts like Raney nickel, alternative catalysts such as rhodium on carbon are employed to achieve a higher percentage of the desired cis-isomer. chemicalbook.com Research has also investigated the use of supercritical carbon dioxide (scCO₂) as a solvent for the hydrogenation of 4-tert-butylphenol over a charcoal-supported rhodium catalyst, offering a more environmentally friendly alternative to conventional organic solvents. mdpi.com

Mechanistic Elucidation of Reactions Involving 4 Tert Butylcyclohexyl Methyl Acetate

Studies on the Mechanism of Acetylation Reactions

The formation of (4-tert-butylcyclohexyl)methyl acetate (B1210297) is primarily achieved through the acetylation of (4-tert-butylcyclohexyl)methanol. This reaction is a classic example of nucleophilic acyl substitution. The generally accepted mechanism involves the nucleophilic attack of the oxygen atom from the alcohol's hydroxyl group on the electrophilic carbonyl carbon of an acetylating agent.

Common acetylating agents used for this synthesis include acetic anhydride (B1165640), acetyl chloride, and acetic acid. google.com When acetic anhydride is used, the reaction proceeds as follows:

The lone pair of electrons on the oxygen of the alcohol's hydroxyl group attacks one of the carbonyl carbons of the acetic anhydride.

This forms a tetrahedral intermediate.

The intermediate then collapses, with the electrons reforming the carbonyl double bond and expelling an acetate ion as the leaving group.

A final deprotonation step, often facilitated by a weak base or another alcohol molecule, yields the final ester product, (4-tert-butylcyclohexyl)methyl acetate, and a molecule of acetic acid as a byproduct. mdpi.com

A plausible mechanism for this catalyst-free acetylation is illustrated below: The alcohol's oxygen attacks the carbonyl group in acetic anhydride, forming an adduct which then eliminates acetic acid to yield the corresponding ester. mdpi.com The liberated acetic acid can also participate by protonating the carbonyl group of the acetic anhydride, creating a more reactive cationic intermediate that is subsequently attacked by the nucleophile. mdpi.com

Industrial processes focus on driving this reaction to completion, as the starting material, 4-tert-butylcyclohexanol (B146172), has a boiling point very close to that of the product, making purification by distillation difficult if the conversion is not near 100%. google.com To achieve this, a molar excess of the acetylating agent is often employed. google.com

Conformational Analysis and its Impact on Reaction Stereochemistry

The stereochemistry of the cyclohexane (B81311) ring is fundamental to understanding the reactivity of its derivatives. The large tert-butyl group on the cyclohexane ring acts as a "conformational lock." Due to its significant steric bulk, it strongly prefers the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. sapub.org This effectively locks the ring into a single chair conformation, meaning substituents on other parts of the ring are held in fixed axial or equatorial positions.

This conformational rigidity has a profound impact on the stereochemistry and reactivity of this compound, which exists as cis and trans isomers. In the trans isomer, the methyl acetate group is in the more stable equatorial position, while in the cis isomer, it is forced into the less stable axial position.

The difference in reactivity between these two isomers is clearly demonstrated in saponification (ester hydrolysis) reactions. The rate of hydrolysis for the trans isomer is significantly faster than that for the cis isomer. This is a classic example of steric hindrance. In the cis isomer, the axial methyl acetate group is shielded by the two axial hydrogen atoms at the C-3 and C-5 positions. This steric crowding hinders the approach of the nucleophile (e.g., a hydroxide (B78521) ion) to the carbonyl carbon of the ester. The equatorial group in the trans isomer is more exposed and accessible, leading to a faster reaction rate. spcmc.ac.in

The difference in reaction rates is a direct consequence of the different steric environments of the axial and equatorial positions, which is a core principle of conformational analysis. spcmc.ac.in

| Isomer | Substituent Position | Relative Saponification Rate (ktrans/kcis) | Reason for Rate Difference |

|---|---|---|---|

| trans-4-tert-butylcyclohexyl acetate | Equatorial | 6.7 | More accessible to nucleophilic attack |

| cis-4-tert-butylcyclohexyl acetate | Axial | Sterically hindered by 1,3-diaxial hydrogens |

Role of Catalysts and Solvents in Reaction Pathways

The acetylation of 4-tert-butylcyclohexanol can be performed under solvent- and catalyst-free conditions, particularly with a reactive acetylating agent like acetic anhydride. mdpi.com However, catalysts and solvents are often employed to control reaction rates and pathways.

Catalysts:

Base Catalysts: Bases like pyridine or 4-(dimethylamino)pyridine (DMAP) are also common. They can act as nucleophilic catalysts. The base first attacks the acetylating agent to form a highly reactive acetylated intermediate (e.g., an acetylpyridinium ion). This intermediate is then much more readily attacked by the alcohol than the original acetylating agent was. The base catalyst is regenerated at the end of the reaction cycle.

Solvents: While the reaction can be run neat (without solvent), solvents can be used to control temperature, dissolve reactants, and influence the reaction pathway. google.com The choice of solvent can be critical, although for simple acetylation, a range of non-reactive solvents are suitable. Examples of solvents that can be used include: google.com

Hydrocarbons: Acyclic alkanes like hexane and heptane, or cyclic alkanes such as cyclohexane.

Ethers: Diethyl ether, tetrahydrofuran (THF), or dioxane.

Alcohols: Isopropanol (B130326) is noted as a particularly preferred solvent in some industrial processes. google.com

The solvent's primary role in this context is typically to provide a medium for the reaction, ensuring the reactants are in the same phase and allowing for effective heat transfer.

| Solvent Class | Examples | Potential Role |

|---|---|---|

| Acyclic Alkanes | Pentane, Hexane, Heptane | Inert reaction medium |

| Cyclic Alkanes | Cyclohexane | Inert reaction medium |

| Ethers | Diethyl ether, Tetrahydrofuran, Dioxane | Inert reaction medium, can solvate cations |

| Alcohols | Isopropanol, Butanol | Reaction medium (must be chosen carefully to avoid transesterification) |

Investigation of Transition States and Intermediates

The investigation of transition states and intermediates provides insight into the reaction mechanism and the factors controlling reaction rates and stereoselectivity.

Intermediates: In the acetylation of 4-tert-butylcyclohexanol with acetic anhydride, a key intermediate is the tetrahedral adduct formed after the initial nucleophilic attack of the alcohol's oxygen onto the carbonyl carbon. mdpi.com This intermediate is transient and not typically isolated. Its formation is the rate-determining step in many acyl substitution reactions. The subsequent collapse of this intermediate to form the product is generally a faster process.

Transition States: The energy of the transition state determines the rate of a reaction. In reactions involving the (4-tert-butylcyclohexyl)methyl group, the fixed conformation of the ring leads to distinct transition state energies for the cis (axial) and trans (equatorial) isomers.

During the saponification of this compound, the transition state involves the approach of a hydroxide ion to the ester's carbonyl group, leading to a negatively charged tetrahedral intermediate. For the cis isomer, the axial orientation of the reacting group results in significant steric strain in the transition state due to interference from the axial hydrogens. This raises the energy of the transition state and slows the reaction. For the trans isomer, the equatorial group is more accessible, leading to a lower-energy, less-strained transition state and a faster reaction. spcmc.ac.in

This concept is related to the principle of "steric assistance," which has been observed in other reactions of cyclohexane derivatives, such as the oxidation of 4-tert-butylcyclohexanols. In that case, the oxidation of the axial alcohol is faster because the reaction involves a change from sp³ to sp² hybridization at the carbon atom, which relieves the steric strain present in the ground state of the axial isomer. spcmc.ac.in This relief of strain is felt in the transition state, lowering its energy and accelerating the reaction. A similar, though opposite, effect of steric hindrance is at play in the hydrolysis of the axial acetate.

Analytical and Spectroscopic Characterization of 4 Tert Butylcyclohexyl Methyl Acetate

Chromatographic Methods for Isomer Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of (4-tert-butylcyclohexyl)methyl acetate (B1210297), enabling the separation of its components and the quantification of its purity. Due to the existence of cis and trans stereoisomers, methods that can resolve these closely related structures are particularly important.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of (4-tert-butylcyclohexyl)methyl acetate. Reverse-phase HPLC methods are particularly effective for this purpose. A common approach involves using a specialized reverse-phase column, such as a Newcrom R1, which demonstrates low silanol (B1196071) activity. sielc.com The separation is achieved using a straightforward mobile phase, typically consisting of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid can be substituted with a volatile alternative such as formic acid. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

Table 1: Example HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | Compatible with UV, ELSD, CAD, and MS |

| Notes | For MS-compatibility, formic acid should replace phosphoric acid. The method is suitable for both analytical and preparative scale separations. sielc.comsielc.com |

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful tool for analyzing volatile compounds like this compound and is particularly adept at separating its isomers. nih.govjmchemsci.com The separation is typically performed on a capillary column, with the choice of stationary phase being critical for resolving the cis and trans isomers. mdpi.com Non-polar stationary phases, such as SE-30 or 5% Phenyl methyl siloxane, are commonly used. nist.gov

The retention of the compound on the column is characterized by the Kovats Retention Index (I), which is a standardized measure. For this compound, different retention indices have been reported depending on the column and conditions. nist.govnist.gov Following separation by GC, the mass spectrometer fragments the molecules, producing a unique mass spectrum that acts as a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound shows characteristic fragment ions. For the cis isomer, prominent peaks are observed at mass-to-charge ratios (m/z) of 43, 57, 82, 67, and 41. nih.gov The trans isomer yields a similar pattern, with major peaks at m/z 57, 43, 82, 67, and 56. nih.gov This combination of retention time and mass spectrum allows for confident identification and purity assessment. mdpi.com

Table 2: GC Retention Indices and Key MS Fragments for this compound

| Parameter | Data | Source(s) |

|---|---|---|

| Kovats Retention Index (I) | 1348 (on SE-30, 120°C) | nist.gov |

| 1368 (on 5% Phenyl methyl siloxane) | nist.gov |

| Key MS Fragments (m/z) | 57, 43, 82, 67 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous assignment of the stereochemistry of the cis and trans isomers of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and the spatial orientation of atoms. mdpi.com

The key to distinguishing the isomers lies in the chemical shifts (δ) of the protons and carbons attached to or near the cyclohexane (B81311) ring. In the ¹H NMR spectrum, the proton on the carbon bearing the acetate group (CHOAc) is particularly diagnostic. For the cis-isomer, where the acetate group is axial, this proton is equatorial and appears as a broad multiplet around 4.99 ppm. mdpi.com For the trans-isomer, the acetate group is equatorial, making the attached proton axial. This axial proton resonates further upfield, appearing as a triplet of triplets around 4.61 ppm. mdpi.com

¹³C NMR spectroscopy provides further confirmation. The chemical shift of carbons in a cyclohexane ring is highly dependent on their axial or equatorial orientation. researchgate.netnih.gov Generally, axial substituents cause a shielding effect, shifting the resonance of the attached carbon to a higher field (lower ppm value) compared to their equatorial counterparts. nih.gov For this compound, the carbon atom attached to the acetate group (CHOAc) resonates at approximately 69.6 ppm for the cis-isomer (axial acetate) and at a more downfield position of 73.5 ppm for the trans-isomer (equatorial acetate). mdpi.com

Table 3: Diagnostic ¹H and ¹³C NMR Chemical Shifts (ppm) for Isomers of this compound in CDCl₃

| Isomer | Nucleus | Diagnostic Peak | Chemical Shift (δ) |

|---|---|---|---|

| cis | ¹H | CHOAc (equatorial H) | 4.99 (m) |

| ¹³C | CHOAc (axial OAc) | 69.6 | |

| trans | ¹H | CHOAc (axial H) | 4.61 (tt) |

| ¹³C | CHOAc (equatorial OAc) | 73.5 |

Data sourced from Reference mdpi.com

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound, confirming its identity as an ester. purdue.edu The IR spectrum is characterized by a few very strong and distinct absorption bands that correspond to the vibrations of specific bonds within the molecule. docbrown.info

For any aliphatic ester, the most prominent feature is the carbonyl (C=O) stretching vibration, which appears as a very strong and sharp peak in the range of 1750-1735 cm⁻¹. orgchemboulder.comquimicaorganica.org In the spectrum of this compound, this band is typically observed around 1735 cm⁻¹. chemicalbook.com

Another characteristic feature of esters is the presence of two C-O stretching vibrations. spectroscopyonline.com One corresponds to the C-O single bond between the carbonyl carbon and the oxygen (C-O-C=O), and the other to the single bond between the oxygen and the alkyl group (O-C). These vibrations result in strong bands in the fingerprint region of the spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.comquimicaorganica.org For acetate esters specifically, a strong C-C-O stretch is often observed around 1240 cm⁻¹. spectroscopyonline.com The spectrum also displays C-H stretching vibrations from the alkyl groups in the 2860-2975 cm⁻¹ region. docbrown.info

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~2960 | C-H Stretch (Alkyl) | Strong |

| ~1735 | C=O Stretch (Ester Carbonyl) | Very Strong |

| ~1240 | C-O Stretch (Acetate) | Strong |

| ~1030 | C-O Stretch | Strong |

Data compiled from references docbrown.infoorgchemboulder.comquimicaorganica.orgchemicalbook.comspectroscopyonline.com

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as volatility for GC or detectability for HPLC. greyhoundchrom.comresearchgate.net While this compound is itself often amenable to direct analysis, derivatization strategies are highly relevant in the context of its synthesis and the analysis of its precursors or related compounds.

The most common derivatization related to this compound is its formation via esterification of the corresponding alcohol, 4-tert-butylcyclohexanol (B146172). sigmaaldrich.com This reaction, converting a polar alcohol to a less polar, more volatile ester, is a classic derivatization strategy to improve GC performance by reducing peak tailing and enhancing separation. mdpi.com

For enhancing analytical performance beyond standard methods, several strategies could be employed. For instance, if trace-level analysis is required, the ester could be hydrolyzed back to 4-tert-butylcyclohexanol. The resulting alcohol could then be reacted with a derivatizing agent containing a halogenated group, such as a pentafluorobenzyl (PFB) group, using a reagent like pentafluorobenzyl bromide (PFB-Br). libretexts.orgresearchgate.net The resulting PFB ether derivative would exhibit a significantly enhanced response with an electron capture detector (ECD) in GC analysis.

Similarly, for HPLC analysis where the analyte lacks a strong UV chromophore, derivatization can be used to attach a UV-absorbing or fluorescent tag. libretexts.org For example, after hydrolysis to the alcohol, reaction with a reagent like dansyl chloride would produce a highly fluorescent derivative, enabling very low detection limits. While not routinely applied to this compound itself, these derivatization principles are fundamental in analytical chemistry for improving selectivity and sensitivity. springernature.com

Environmental Fate and Biotransformation of 4 Tert Butylcyclohexyl Methyl Acetate

Biodegradation Pathways and Kinetics in Aqueous and Soil Environments

(4-tert-butylcyclohexyl)methyl acetate (B1210297) is considered to be readily biodegradable. ontosight.ai Studies have shown that it can be fully degraded in environmental simulations. ontosight.ai The primary pathway for its biodegradation is initiated by the hydrolysis of the ester bond, a common metabolic route for ester-containing compounds. This initial step is catalyzed by esterase enzymes present in various microorganisms in soil and water, yielding 4-tert-butylcyclohexanol (B146172) and acetic acid.

Acetic acid is a simple organic acid that is readily utilized as a carbon source by a wide range of microorganisms and is mineralized to carbon dioxide and water. The resulting 4-tert-butylcyclohexanol is further degraded, likely through oxidation of the alcohol group to a ketone (4-tert-butylcyclohexanone), followed by ring cleavage, which is a common pathway for the degradation of cyclic alcohols and ketones.

The kinetics of biodegradation can be influenced by the concentration of the compound. Research indicates that while the compound is easily degraded, higher concentrations can lead to longer biodegradation half-lives. ontosight.ai This phenomenon is often attributed to an extended lag phase at elevated concentrations, during which microbial populations acclimate or produce the necessary enzymes for degradation, rather than a slower rate of degradation once the process begins. ontosight.ai

A study on the biodegradation of a mixture of fragrances and other chemicals found that (4-tert-butylcyclohexyl)methyl acetate was fully degraded within 14 days, categorizing it as one of the more easily degradable chemicals in the mixture. ontosight.ai

Environmental Distribution and Partitioning Behavior

The distribution of this compound in the environment is dictated by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). These properties influence whether the compound will preferentially reside in water, soil/sediment, or the atmosphere.

Based on its low water solubility and high octanol-water partition coefficient (log Pow), the compound is expected to have a strong tendency to adsorb to soil organic carbon and sediment. chemicalbook.comucanr.edu This reduces its mobility in soil and its concentration in the aqueous phase. Volatilization from water surfaces to the atmosphere can be an important fate process, influenced by the compound's vapor pressure and Henry's Law constant. nih.gov Given its use in consumer products, volatilization from moist surfaces and subsequent atmospheric degradation is a plausible environmental pathway. Environment Canada has classified the compound as not suspected to be persistent or bioaccumulative. ewg.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H22O2 | chemicalbook.com |

| Molecular Weight | 198.3 g/mol | chemicalbook.com |

| Water Solubility | 39.6 mg/L at 20°C | chemicalbook.com |

| Vapor Pressure | 0.103 mmHg (13.7 Pa) at 25°C (estimated) | thegoodscentscompany.com |

| Octanol-Water Partition Coefficient (log Pow) | 4.8 at 25°C | chemicalbook.com |

| Flash Point | 104 °C | chemicalbook.comchemicalbull.com |

Identification of Environmental Metabolites

Specific studies identifying the full range of environmental metabolites of this compound are limited. However, based on established biochemical pathways for esters and cyclic alkanes, a probable degradation sequence can be outlined.

The initial and most critical step in its biotransformation is the enzymatic hydrolysis of the ester linkage. This reaction breaks the molecule into two primary metabolites:

4-tert-butylcyclohexanol

Acetic Acid

Acetic acid is a ubiquitous and readily biodegradable compound that enters central metabolic pathways in microorganisms. wikipedia.org

The subsequent fate is determined by the degradation of 4-tert-butylcyclohexanol. This alcohol would likely undergo oxidation to form 4-tert-butylcyclohexanone (B146137) . Following the formation of the ketone, the degradation pathway typically involves enzymatic ring-opening reactions, which break down the cyclic structure into smaller, linear aliphatic acids. These smaller molecules can then be fully metabolized through pathways such as β-oxidation to yield carbon dioxide and water. While this pathway is inferred from the degradation of similar compounds, specific metabolites from the ring-cleavage of 4-tert-butylcyclohexanol originating from this compound have not been explicitly documented in environmental studies.

Computational and Theoretical Investigations of 4 Tert Butylcyclohexyl Methyl Acetate

Molecular Dynamics and Conformation Analysis

The conformational landscape of (4-tert-butylcyclohexyl)methyl acetate (B1210297) is dominated by the cyclohexane (B81311) ring's preference for a low-energy chair conformation and the steric demands of the bulky tert-butyl group.

The tert-butyl group is one of the most effective "conformation-locking" groups in cyclohexane chemistry. Due to its large size, it strongly disfavors the axial position, where it would experience significant steric hindrance from the two axial hydrogens on the same side of the ring (a phenomenon known as 1,3-diaxial interaction). libretexts.org The energy penalty for placing a tert-butyl group in an axial position is approximately 21 kJ/mol, which means the equilibrium lies overwhelmingly (>99.9%) toward the conformation where this group is equatorial. libretexts.org

This conformational lock dictates the orientation of the methyl acetate group at the C1 position. As a result, the cis and trans isomers of (4-tert-butylcyclohexyl)methyl acetate exist almost exclusively in single, well-defined chair conformations.

Trans Isomer : In the trans configuration, the methyl acetate group is situated on the opposite side of the ring from the tert-butyl group. To accommodate the equatorial tert-butyl group, the methyl acetate group must also occupy an equatorial position. This conformation is relatively stable, with minimal steric strain.

Cis Isomer : In the cis configuration, both substituents are on the same side of the ring. With the tert-butyl group locked in the equatorial position, the methyl acetate group is forced into an axial position. This axial orientation leads to 1,3-diaxial interactions with the axial hydrogens at the C3 and C5 positions, resulting in higher steric strain compared to the trans isomer.

Molecular dynamics (MD) simulations, while not extensively published for this specific molecule, would be used to explore the flexibility of the cyclohexane ring and the rotational dynamics of the acetate group. Such simulations would likely confirm the rigidity of the chair conformation locked by the tert-butyl group and provide insights into the vibrational modes and local motions of the molecule in different environments.

| Isomer | Tert-Butyl Group Orientation | Methyl Acetate Group Orientation | Relative Stability | Key Steric Interactions |

|---|---|---|---|---|

| trans-(4-tert-butylcyclohexyl)methyl acetate | Equatorial | Equatorial | More Stable | Minimal; gauche interactions within the ring. |

| cis-(4-tert-butylcyclohexyl)methyl acetate | Equatorial | Axial | Less Stable | 1,3-diaxial interactions between the axial acetate group and axial hydrogens. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for elucidating the electronic properties of this compound, which in turn govern its reactivity. acs.org These calculations provide a detailed picture of electron distribution and orbital energies.

Key insights from quantum chemical analysis would include:

Charge Distribution : Calculations would reveal the partial atomic charges, highlighting the polarization of bonds within the molecule. The carbonyl carbon of the ester group is expected to have a significant positive partial charge, making it highly electrophilic. The carbonyl oxygen would possess a negative partial charge, while the ester oxygen would be less negative. This charge distribution is fundamental to understanding the molecule's interaction with nucleophiles and electrophiles.

Frontier Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically localized on the oxygen atoms of the ester group, indicating these are the primary sites for electron donation (e.g., in reactions with electrophiles). The LUMO is generally centered on the π* antibonding orbital of the carbonyl group, making the carbonyl carbon the principal site for nucleophilic attack, which is the initial step in reactions like hydrolysis. epa.gov

Molecular Electrostatic Potential (MEP) : An MEP map would visually represent the electrophilic and nucleophilic regions of the molecule. It would show a region of negative potential (red/yellow) around the carbonyl oxygen and a region of positive potential (blue) around the carbonyl carbon, reinforcing the predictions from partial charge analysis.

| Property | Key Atom/Group | Predicted Characteristic | Implication for Reactivity |

|---|---|---|---|

| Partial Atomic Charge | Carbonyl Carbon (C=O) | Strongly Positive (δ+) | Primary site for nucleophilic attack. |

| Partial Atomic Charge | Carbonyl Oxygen (C=O) | Strongly Negative (δ-) | Site for electrophilic attack or hydrogen bonding. |

| Frontier Orbitals | LUMO | Localized on the C=O π* orbital | Confirms the carbonyl carbon as the main electrophilic center. |

| Frontier Orbitals | HOMO | Localized on ester oxygen atoms | Indicates regions of nucleophilicity. |

Computational Studies of Intermolecular and Intramolecular Interactions

Computational methods are used to quantify the non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular), that dictate its physical properties and conformational preferences.

Intramolecular Interactions : The most significant intramolecular interactions in this compound are steric in nature. As discussed in the conformation analysis, the 1,3-diaxial repulsions are the dominant destabilizing force. In the cis-isomer, the axial acetate group experiences steric clash with the axial hydrogens at C3 and C5. Computational models can precisely calculate the energetic cost of these interactions, confirming the higher energy of the cis-isomer compared to the trans-isomer.

Intermolecular Interactions : The primary intermolecular forces at play are:

Van der Waals Forces : These dispersion forces are present across the entire nonpolar hydrocarbon structure (the cyclohexane ring and tert-butyl group) and are the main contributors to intermolecular attraction.

Theoretical Modeling of Reaction Thermodynamics and Kinetics

Theoretical models are particularly valuable for understanding the reaction mechanisms, thermodynamics, and kinetics of this compound, with its alkaline hydrolysis being a classic example studied in physical organic chemistry.

The alkaline hydrolysis of esters typically proceeds through a bimolecular nucleophilic acyl substitution (BAc2) mechanism. epa.gov This involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the alcohol and a carboxylate anion.

The reactivity of the cis and trans isomers is markedly different, a fact that can be explained using theoretical concepts like Transition State Theory. Experimental studies have shown that esters with an equatorial acetoxy group hydrolyze more rapidly than their axial counterparts. rsc.org

trans-Isomer (Equatorial Acetate) : The equatorial position is sterically accessible. The hydroxide ion can approach the carbonyl carbon with minimal hindrance from the cyclohexane ring.

cis-Isomer (Axial Acetate) : The axial position is sterically hindered by the two axial hydrogens on the same side of the ring. This steric clash raises the energy of the transition state for nucleophilic attack, slowing down the reaction rate. rsc.org

Theoretical modeling can compute the energy profile of the hydrolysis reaction for both isomers. These calculations would show a higher activation energy (Ea) for the cis-isomer compared to the trans-isomer, which quantitatively explains the observed difference in reaction rates.

| Isomer | Acetate Orientation | Steric Hindrance to Attack | Relative Activation Energy (Theoretical) | Observed Relative Rate of Hydrolysis |

|---|---|---|---|---|

| trans | Equatorial | Low | Lower | Faster |

| cis | Axial | High | Higher | Slower |

Data derived from principles discussed in kinetic studies of cyclohexyl acetates. rsc.org

Interdisciplinary Research on 4 Tert Butylcyclohexyl Methyl Acetate

Contributions of (4-tert-butylcyclohexyl)methyl acetate (B1210297) to Chemical Ecology

Chemical ecology investigates the role of chemical signals in the interactions between living organisms. Volatile organic compounds (VOCs) are crucial in this context, mediating everything from pollination to predation.

Analysis in Complex Volatile Organic Compound Profiles

The identification of individual compounds within complex mixtures of VOCs is fundamental to understanding their ecological significance. mdpi.com (4-tert-butylcyclohexyl)methyl acetate has been identified as a key component in the volatile profiles of consumer products, which can inadvertently influence insect behavior. researchgate.net Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) are essential for separating and identifying such compounds from a complex matrix. mdpi.com

In one study, researchers utilized a multi-level pattern analysis, a method common in ecology, to examine the chemical composition of soaps and their effect on mosquito attraction. researchgate.net This analysis identified this compound as one of several candidate compounds for creating an attractive scent mixture for mosquitoes. researchgate.net The compound was strongly associated with soaps that increased mosquito attraction and was one of the ten most abundant chemicals in the tested soap samples. researchgate.net

Role in Plant-Insect Interactions

The chemical signals that mediate interactions between plants and insects are a primary focus of chemical ecology. usda.govnih.gov While this compound is a synthetic compound, its identification as an insect attractant highlights how anthropogenic VOCs can intersect with natural signaling systems. researchgate.net The study identifying it as a mosquito attractant is a direct example of its role in insect interactions, demonstrating that compounds used in commercial fragrances can influence insect behavior. researchgate.net

The broader family of acetate esters plays significant roles in natural plant-insect interactions. For instance, methyl acetate has been identified as a highly volatile floral semiochemical that mediates specialized interactions between the acuri palm (Attalea phalerata) and its beetle pollinators. nih.gov This underscores the importance of the acetate functional group in generating ecologically significant volatile signals.

Utilization of this compound as a Model Compound in Chemical Reaction Studies

The specific stereochemistry of this compound makes it an excellent model for fundamental studies in physical organic chemistry, particularly for investigating reaction mechanisms and kinetics.

Probing Solvent Effects on Reaction Mechanisms

The cis and trans isomers of this compound serve as conformationally-locked models for axial and equatorial substituted cyclohexanes, respectively. The bulky tert-butyl group effectively prevents ring-flipping, allowing chemists to study the reactivity of axial versus equatorial functional groups.

A seminal study measured the rates of alkaline hydrolysis of these isomers in aqueous dioxane to understand conformational and solvent effects on reactivity. rsc.org It is well-established that esters of equatorial alcohols are generally hydrolyzed more rapidly than their axial counterparts. rsc.org By assuming that the trans-isomer exists entirely with an equatorial acetoxy group and the cis-isomer with an axial acetoxy group, their hydrolysis rates could be used to establish baseline reactivities for these conformations. rsc.org The study demonstrated that the rate of hydrolysis is sensitive to the solvent composition, with greater rates observed in more aqueous solutions. rsc.orgresearchgate.net

Table 1: Kinetic Data for Alkaline Hydrolysis of Cyclohexyl Acetates

| Compound | k₂ at 50°C (l.mol⁻¹s⁻¹) | E (kcal.mol⁻¹) | log A |

|---|---|---|---|

| Cyclohexyl acetate | 0.0210 | 14.0 | 7.72 |

| cis-4-tert-Butylcyclohexyl acetate | 0.0079 | 15.4 | 8.51 |

| trans-4-tert-Butylcyclohexyl acetate | 0.0468 | 13.6 | 7.83 |

Data sourced from a study on the kinetics of hydrolysis of cyclohexyl acetates. rsc.org The rates were measured in 70% (v/v) dioxan-water.

Investigating Catalytic Efficiencies

This compound is synthesized via the esterification of 4-tert-butylcyclohexanol (B146172). researchgate.net Research into this reaction provides a platform for investigating the efficiency of various catalysts. Both heterogeneous acid catalysts and biocatalysts have been studied to optimize the synthesis, focusing on yield, selectivity, and reusability. researchgate.netproquest.com

One area of investigation involves the use of solid acid catalysts like the ion-exchange resin Amberlyst-15. researchgate.net Studies have focused on the kinetics of the esterification of p-tert-butylcyclohexanol with acetic acid using Amberlyst-15 to develop an environmentally benign process. researchgate.netresearchgate.net Such research aims to create a kinetic model for the reaction that is free from mass transfer limitations, ensuring the catalyst can be reused without losing activity. researchgate.net

Enzymatic catalysis offers a highly selective alternative. The lipase (B570770) from Candida antarctica A (CALA) and various alcohol dehydrogenases (ADHs) have been successfully employed. proquest.commdpi.com Researchers have used ADHs for the stereoselective reduction of 4-tert-butylcyclohexanone (B146137) to cis-4-tert-butylcyclohexanol, followed by enzymatic acetylation catalyzed by CALA to produce the desired cis-acetate isomer with high diastereomeric excess. proquest.commdpi.com

Table 2: Comparison of Catalytic Methods for cis-(4-tert-butylcyclohexyl)methyl acetate Synthesis

| Catalyst System | Precursor | Key Advantage | Reference |

|---|---|---|---|

| Rhodium on Carbon / Acid | 4-tert-butylphenol (B1678320) | High cis-selectivity in hydrogenation | almacgroup.comgoogle.com |

| Ruthenium-aminophosphine complexes | 4-tert-butylcyclohexanone | Very high cis/trans ratio (96:4) | almacgroup.com |

| Alcohol Dehydrogenase (ADH) + Lipase (CALA) | 4-tert-butylcyclohexanone | High stereoselectivity, mild conditions | proquest.commdpi.com |

| Amberlyst-15 | 4-tert-butylcyclohexanol | Reusable heterogeneous catalyst, environmentally friendly | researchgate.net |

Sustainable Chemistry Initiatives through this compound Research

The principles of sustainable or "green" chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Research on the synthesis of this compound has become a case study for developing more sustainable industrial processes.

Traditional synthetic routes often require expensive and hazardous metal catalysts, high pressures, and elevated temperatures. almacgroup.com In contrast, sustainable initiatives focus on biocatalysis and the development of continuous-flow processes. The use of enzymes like ADHs and lipases operates under mild conditions (room temperature and neutral pH), reducing energy consumption and avoiding corrosive reagents. almacgroup.comresearchgate.net

A significant advancement is the design of a continuous-flow biocatalytic process. proquest.commdpi.com This approach combines the enzymatic reduction and acetylation steps with in-line work-up procedures, offering a more efficient and automated production method. mdpi.com Continuous-flow systems can improve reaction efficiency, minimize waste, and provide a safer manufacturing process compared to traditional batch reactors. rsc.org Furthermore, research into environmentally friendly catalysts, such as a Raney NiCu catalyst developed through ball milling and dealloying, offers alternative green synthesis routes from renewable resources. researchgate.net These initiatives demonstrate a commitment to aligning the production of important industrial chemicals with the goals of sustainable chemistry. nih.gov

Q & A

Q. How can researchers design experiments to separate cis- and trans-isomers of (4-tert-butylcyclohexyl)methyl acetate?

The separation of cis- and trans-isomers is critical due to differences in physicochemical properties and biological activity. Chromatographic methods, such as gas chromatography (GC) with polar capillary columns, are recommended. For preparative-scale separation, fractional distillation under reduced pressure (e.g., 228–230 °C at 25 mmHg) combined with chiral stationary-phase HPLC can achieve >98% purity . Solvent displacement techniques using polymer blends (e.g., ethylcellulose and hydroxypropyl methylcellulose) have also been reported to encapsulate isomers selectively .

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?

- GC-MS : Ideal for quantifying volatile isomers in fragrance formulations or environmental samples. Use electron ionization (EI) mode with m/z 198 [M+] as the base peak .

- NMR : ¹H and ¹³C NMR can resolve stereochemistry. For example, axial vs. equatorial proton signals in cyclohexyl rings differ by ~0.5 ppm .

- Refractive Index and Density : Confirm purity (n20/D = 1.452; density = 0.934 g/mL at 25°C) .

Q. What are the key toxicological parameters to evaluate when studying this compound in dermatological applications?

Prioritize:

- Skin Sensitization : Use murine local lymph node assays (LLNA) or human patch testing, as it is classified under Skin Sens. 1 (Hazard Statement EUH208) .

- Aquatic Toxicity : Chronic exposure studies (e.g., OECD 211) are required due to its classification as Aquatic Chronic 2 (WGK 2) .

- Metabolite Analysis : Monitor hydrolysis products like 4-tert-butylcyclohexanol, which may exhibit higher toxicity .

Advanced Research Questions

Q. How can researchers reconcile contradictory toxicity data reported in different studies?

Discrepancies often arise from isomer ratios, purity, and exposure models. For example:

- Isomer-Specific Effects : The cis-isomer may exhibit higher dermal penetration than the trans-form .

- Concentration Thresholds : Toxicity thresholds in Food Chem. Toxicol. (S36–S41) used 1–10 mg/kg doses, while Int. J. Pharm. (267–273) tested 0.1–1 mg/mL .

- Matrix Effects : Encapsulation in polymer blends (e.g., EC/HPMC) reduces bioavailability . Recommendations: Standardize isomer ratios (e.g., 1:1 cis:trans) and document purity assays (GC area%) in all studies.

Q. What synthetic strategies optimize enantiomeric excess in biocatalytic routes to this compound?

Key methodologies include:

- Enzyme Screening : Lipases from Candida antarctica (CAL-B) show high stereoselectivity for trans-isomer formation (>90% ee) .

- Solvent Engineering : Use hydrophobic solvents (e.g., hexane) to shift equilibrium toward esterification over hydrolysis .

- Substrate Engineering : Modify tert-butyl group bulkiness to reduce steric hindrance during acetylation .

Q. How can environmental persistence and degradation pathways be modeled for this compound?

- Hydrolysis Kinetics : Monitor acetate ester cleavage in aqueous buffers (pH 4–9) at 25–50°C. Half-lives range from 7 days (pH 9) to >30 days (pH 4) .

- Photodegradation : UV-Vis irradiation (λ = 254 nm) generates cyclohexanol derivatives, quantified via LC-MS .

- Microbial Degradation : Use OECD 301B tests with activated sludge; note that tert-butyl groups impede biodegradation .

Methodological Recommendations

- Stereochemical Analysis : Combine X-ray crystallography (for solid-state confirmation) and NOESY NMR (for solution-phase dynamics) .

- Environmental Sampling : Deploy SPME-GC-MS for in situ detection of volatiles in air/water matrices .

- Toxicity Screening : Use 3D epidermal models (e.g., EpiDerm™) to simulate human exposure in fragrance applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.